(1R,2E,6E,10S)-7,11,11-trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carbaldehyde
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Overview
Description
(1R,2E,6E,10S)-7,11,11-trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carbaldehyde is a bicyclic compound that has been of great interest to the scientific community due to its unique chemical structure and potential applications in various fields.
Mechanism of Action
The mechanism of action of (1R,2E,6E,10S)-7,11,11-trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carbaldehyde is not well understood. However, it has been suggested that the compound may interact with enzymes or receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that (1R,2E,6E,10S)-7,11,11-trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carbaldehyde has a number of biochemical and physiological effects. For example, it has been shown to have antioxidant properties and may help to protect cells against oxidative damage. In addition, it has been shown to have anti-inflammatory properties and may help to reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (1R,2E,6E,10S)-7,11,11-trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carbaldehyde in lab experiments is its unique chemical structure, which allows for the synthesis of other compounds with specific properties. However, the compound is also relatively difficult to synthesize and purify, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research on (1R,2E,6E,10S)-7,11,11-trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carbaldehyde. For example, researchers could investigate its potential as a chiral auxiliary in asymmetric synthesis, or explore its potential as a therapeutic agent for various diseases. In addition, researchers could investigate the mechanism of action of the compound in more detail, in order to better understand its biochemical and physiological effects.
Synthesis Methods
The synthesis of (1R,2E,6E,10S)-7,11,11-trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carbaldehyde is a complex process that involves several steps. The most common method of synthesis involves the reaction of 3,7-dimethyl-1,6-octadien-3-ol with pyridinium chlorochromate (PCC), followed by a Wittig reaction with triphenylphosphine and 2-formylcyclohexanone. The resulting product is then subjected to a series of purification steps to obtain the final compound.
Scientific Research Applications
(1R,2E,6E,10S)-7,11,11-trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carbaldehyde has been extensively studied for its potential applications in various fields. In the field of organic chemistry, it has been used as a building block for the synthesis of other compounds. In addition, it has been investigated for its potential as a chiral auxiliary in asymmetric synthesis.
properties
IUPAC Name |
(1R,2E,6E,10S)-7,11,11-trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-11-5-4-6-12(10-16)9-14-13(8-7-11)15(14,2)3/h5,9-10,13-14H,4,6-8H2,1-3H3/b11-5+,12-9+/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCUVJCHWZPQCX-UMDNKZHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=CC2C(C2(C)C)CC1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\CC/C(=C\[C@@H]2[C@@H](C2(C)C)CC1)/C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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